

commercial availability and suppliers of 2-Methoxyquinoline

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Compound of Interest

Compound Name: 2-Methoxyquinoline

Cat. No.: B1583196

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An In-depth Technical Guide to **2-Methoxyquinoline**: Commercial Availability, Synthesis, and Characterization

This technical guide provides a comprehensive overview of **2-Methoxyquinoline** (CAS No. 6931-16-4), a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details its commercial availability, physicochemical properties, synthesis and purification protocols, and analytical characterization methods. Additionally, it touches upon the biological activities of quinoline derivatives and provides a visual representation of a relevant signaling pathway.

Commercial Availability and Suppliers

2-Methoxyquinoline is available from a variety of chemical suppliers, typically in research-grade purities. It is important to note that some suppliers provide this product as part of a collection of rare chemicals and may not perform extensive analytical testing.^[1] Therefore, independent verification of identity and purity is highly recommended upon receipt.

The compound is generally available in quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis may be necessary. Below is a list of some commercial suppliers.

Table 1: Commercial Suppliers of **2-Methoxyquinoline**

Supplier	Available Quantities	Purity (Typical)	Notes
Sigma-Aldrich (AldrichCPR)	5 mg	Not specified; sold "as-is" ^[1]	Buyer assumes responsibility for purity confirmation. ^[1]
Fisher Scientific (via eMolecules)	1 g	98%	Available through the Encompass Program. [2]
Acorn PharmaTech Co., Ltd.	1 g, 10 g, 100 g, 500 g	98%	
Acmec Biochemical	Not specified	98%	
ChemicalBook	Various	Varies by supplier	Platform with multiple listed suppliers.
BenchChem	Not specified	Not specified	

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **2-Methoxyquinoline** is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 2: Physicochemical Properties of **2-Methoxyquinoline**

Property	Value	Source
CAS Number	6931-16-4	[1] [3] [4]
Molecular Formula	C ₁₀ H ₉ NO	[3] [4]
Molecular Weight	159.18 g/mol	[3] [4]
IUPAC Name	2-methoxyquinoline	
Synonyms	Quinoline, 2-methoxy-	[4]
Appearance	Not widely reported, presumed solid or liquid	
Solubility	Very slightly soluble in water (0.33 g/L at 25°C)	[5]
Storage Temperature	Room temperature, sealed in a dry place	[5]

Table 3: Spectroscopic Data for **2-Methoxyquinoline**

Technique	Expected Data	Source
¹ H NMR	Methoxy protons (singlet): $\sim\delta$ 3.8–4.0 ppm. Aromatic protons (multiplets): δ 7.0–8.5 ppm.	[5]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺): m/z 159	
Topological Polar Surface Area	22.1 Å ²	[6]
Hydrogen Bond Acceptor Count	2	[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the successful synthesis, purification, and analysis of **2-Methoxyquinoline**. The following protocols are based on established methods for

quinoline derivatives.

Synthesis of 2-Methoxyquinoline via Nucleophilic Substitution

A common and effective method for the synthesis of **2-Methoxyquinoline** is the nucleophilic aromatic substitution of 2-Chloroquinoline.

Objective: To synthesize **2-Methoxyquinoline** from 2-Chloroquinoline and sodium methoxide.

Materials:

- 2-Chloroquinoline
- Sodium methoxide (NaOMe)
- Anhydrous methanol (MeOH)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-Chloroquinoline (1 equivalent) in anhydrous methanol.
- Add sodium methoxide (1.5 to 2 equivalents) to the solution. This can be added as a solid or as a freshly prepared solution in methanol.

- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Partition the residue between dichloromethane (or ethyl acetate) and water.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Methoxyquinoline**.

Purification by Column Chromatography

Objective: To purify the crude **2-Methoxyquinoline** from byproducts and unreacted starting materials.

Materials:

- Crude **2-Methoxyquinoline**
- Silica gel (60-120 mesh)
- Eluent: Hexane/Ethyl Acetate mixture (start with a non-polar mixture, e.g., 95:5, and gradually increase polarity based on TLC analysis)
- Chromatography column
- Beakers or test tubes for fraction collection
- TLC plates and chamber, UV lamp

Procedure:

- Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent.

- Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain until it is level with the top of the silica gel, ensuring the packing is uniform and free of air bubbles.
- Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
- Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity as needed.
- Fraction Collection: Collect fractions in test tubes or beakers.
- Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **2-Methoxyquinoline**.

Analysis by ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the structure and assess the purity of the synthesized **2-Methoxyquinoline**.

Materials:

- Purified **2-Methoxyquinoline** (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)
- NMR tube, Pasteur pipette

Procedure:

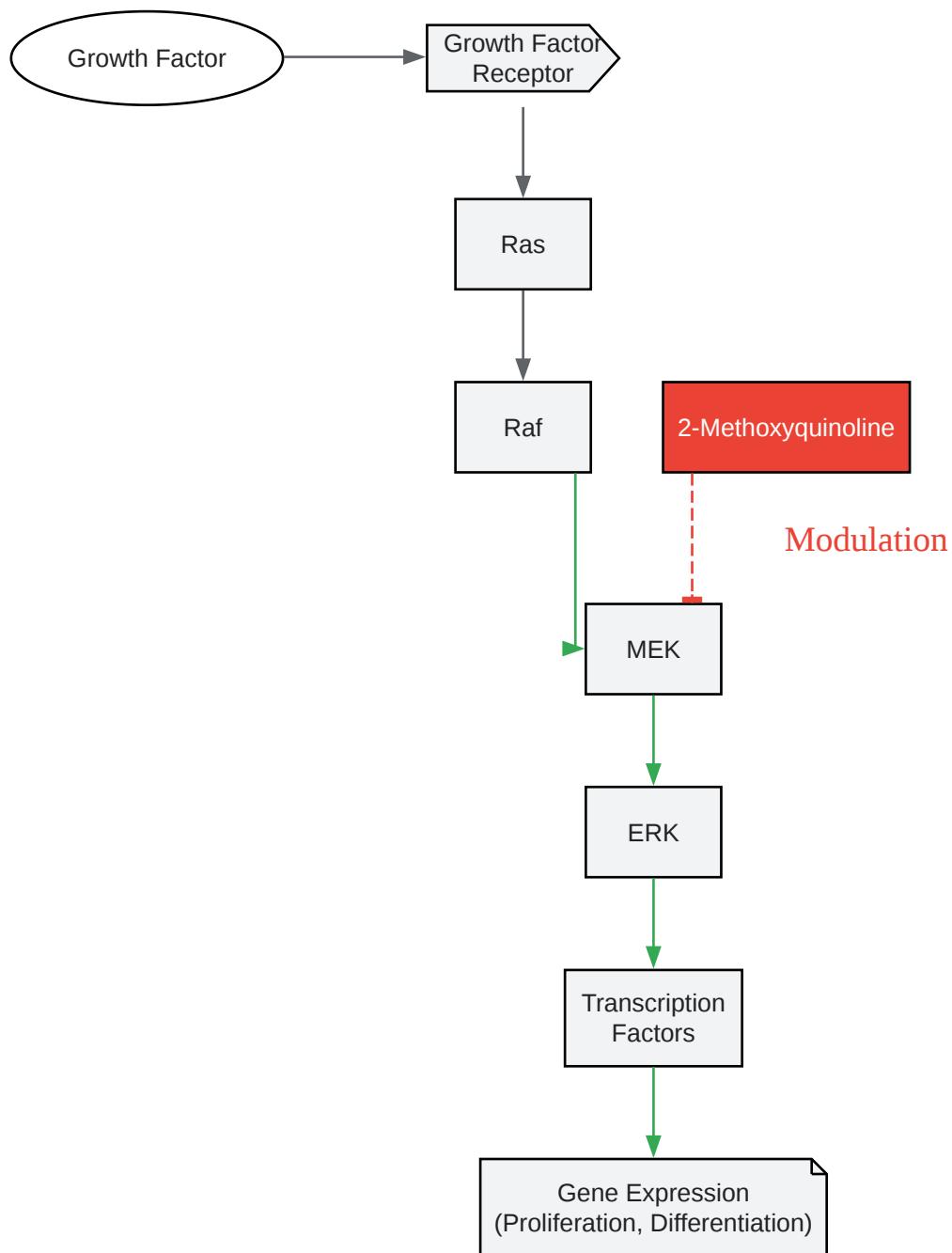
- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
- Transfer: Transfer the clear solution into a clean, dry NMR tube.

- Acquisition: Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Data Analysis: Process the spectra and analyze the chemical shifts, integration (for ^1H), and coupling patterns to confirm the structure of **2-Methoxyquinoline**.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[5] The mechanism of action for some quinoline-based compounds involves the inhibition of enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase.^[5]

Furthermore, **2-Methoxyquinoline** has been noted to modulate cellular signaling pathways like the MAPK/ERK pathway, which is involved in processes such as cell proliferation and differentiation.^[5] The MAPK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. Its dysregulation is implicated in many diseases, including cancer.



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Caption: Simplified MAPK/ERK signaling pathway, which can be modulated by **2-Methoxyquinoline**.

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